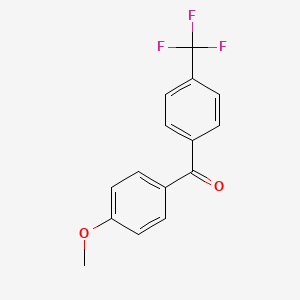

4-Methoxy-4'-trifluoromethylbenzophenone

Vue d'ensemble

Description

4-Methoxy-4'-trifluoromethylbenzophenone is a synthetic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 310.32 g/mol and a melting point of 58-60 °C. This compound has been extensively studied in the past decade due to its wide range of applications in organic synthesis, pharmaceuticals, and other fields. In particular, this compound has been used in the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. Additionally, this compound has been used in the synthesis of polymers, dyes, and other organic compounds.

Applications De Recherche Scientifique

Polymer Research

- Comb-Shaped Poly(arylene ether sulfone)s : A study by Kim, Robertson, and Guiver (2008) discusses using a sulfonated side-chain grafting unit synthesized with sulfonated 4-fluorobenzophenone for copolymerization in poly(arylene ether sulfone). This process is significant for fuel cell applications due to its high proton conductivity (Kim, Robertson, & Guiver, 2008).

Chemical Synthesis

- Kinetic Study of Metal Triflate Catalyzed Benzoylation : Goodrich et al. (2006) conducted a study on the Friedel−Crafts benzoylation of anisole with benzoic anhydride to produce 4-methoxybenzophenone, using metal triflate catalysts. This research is crucial for understanding the kinetics of this reaction in various ionic liquids (Goodrich et al., 2006).

Nucleotide Synthesis

- Oligodeoxyribonucleotide Synthesis : Mishra and Misra (1986) used a 3-methoxy-4-phenoxybenzoyl group for protecting exocyclic amino groups in nucleosides, which is a key step in the synthesis of oligodeoxyribonucleotides. This method shows improved stability and efficiency in nucleotide synthesis (Mishra & Misra, 1986).

Photostability Studies

- Removal of Phenolic Hydroxyl Groups in Lignin Model Compounds : A study by Hu, Cairns, and James (2000) explored the effect of removing phenolic hydroxyl groups in lignin model compounds on their photostability. This research is relevant for understanding the photostabilizing effects of various chemical modifications (Hu, Cairns, & James, 2000).

Photochemical Reactions

- Photochemical Oxygen Transfer Reaction of 4-Methoxyazoxybenzenes : Isshiki et al. (1997) studied the isomerization of 4-methoxy-ONN-azoxybenzene to 4-methoxy-NNO-azoxybenzene under UV light in the presence of trichloroacetic acid. This research contributes to the understanding of photochemical reactions in the presence of specific acids (Isshiki et al., 1997).

Environmental Analysis

- Determination of Hydroxylated Benzophenone UV Absorbers in Water Samples : Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples. This study is crucial for environmental monitoring and assessment of UV absorbers (Negreira et al., 2009).

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRRJWQDJEWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)

![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)

![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)